molecular formula C23H15ClN4O B244224 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide

Cat. No. B244224
M. Wt: 398.8 g/mol
InChI Key: BPGWMCAZDOLPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide, also known as BTA-EG6, is a small molecule compound that has been extensively studied for its potential applications in scientific research. BTA-EG6 has a unique chemical structure that allows it to bind to proteins and modify their functions, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide works by binding to specific amino acid residues on proteins, such as lysine or cysteine, and modifying their functions. This can lead to changes in protein activity, localization, or stability, depending on the specific protein and the site of modification.
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide has been shown to have a range of biochemical and physiological effects, depending on the protein target. For example, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide modification of the protein histone H2A leads to changes in chromatin structure and gene expression, while modification of the protein tubulin affects microtubule dynamics and cell division.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide in lab experiments is its specificity for certain amino acid residues on proteins, which allows for precise modification of specific targets. However, one limitation is that the modification may not be permanent, as the N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide can be removed by cellular enzymes over time.

Future Directions

There are many potential future directions for research involving N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide. One area of interest is the development of new N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide derivatives with improved properties, such as increased stability or higher affinity for specific protein targets. Another direction is the application of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide in live-cell imaging, which would allow researchers to track protein movement and interactions in real time. Additionally, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide could be used in drug discovery efforts, as it can modify protein targets that are involved in various diseases.

Synthesis Methods

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide can be synthesized using a variety of methods, including the reaction of 6-chloro-2-phenyl-2H-1,2,3-benzotriazole with 2-naphthoic acid in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound can then be purified using chromatography techniques such as column chromatography or HPLC.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide has been used in a wide range of scientific research applications, including protein labeling, protein-protein interaction studies, and protein purification. By attaching N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide to a specific protein, researchers can track its movement within cells or tissues, identify interacting proteins, and isolate the protein of interest for further analysis.

properties

Molecular Formula

C23H15ClN4O

Molecular Weight

398.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C23H15ClN4O/c24-19-13-21-22(27-28(26-21)18-8-2-1-3-9-18)14-20(19)25-23(29)17-11-10-15-6-4-5-7-16(15)12-17/h1-14H,(H,25,29)

InChI Key

BPGWMCAZDOLPQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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